Cas no 180915-62-2 ((1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride)

(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative with a methoxy-substituted indane core, offering utility as a key intermediate in pharmaceutical synthesis. Its stereospecific (S)-configuration ensures high enantiopurity, critical for applications requiring precise chiral control. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The methoxy group at the 6-position provides a modifiable site for further functionalization, making it versatile in medicinal chemistry. This compound is particularly valuable in the development of CNS-active agents due to its structural similarity to bioactive indane scaffolds. Suitable for research and industrial use, it adheres to stringent purity standards for synthetic applications.
(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride structure
180915-62-2 structure
Product Name:(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS No:180915-62-2
MF:C10H14ClNO
MW:199.677261829376
MDL:MFCD16295143
CID:836479
Update Time:2025-06-15

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
    • (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine,hydrochloride
    • (S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl
    • (S)-6-Methoxy-1-aminoindan.HCl
    • W3930
    • (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
    • (S)-6-Methoxy-1-indanamine hydrochloride
    • AMOT0676
    • SB10812
    • AB0000256
    • AX8209503
    • ST2402842
    • (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine HCl
    • (S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-
    • MDL: MFCD16295143
    • Inchi: 1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m0./s1
    • InChI Key: KJDASQBFJKUGFC-PPHPATTJSA-N
    • SMILES: Cl.O(C)C1C=CC2=C(C=1)[C@H](CC2)N

Computed Properties

  • Exact Mass: 199.07600
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Topological Polar Surface Area: 35.2

Experimental Properties

  • PSA: 35.25000
  • LogP: 3.14350

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride Pricemore >>

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(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride Production Method

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:180915-62-2)(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Order Number:A881053
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:03
Price ($):602.0
Email:sales@amadischem.com

Additional information on (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: An Overview of a Promising Compound in Medicinal Chemistry

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 180915-62-2) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as MIDAH, belongs to the class of indanamines and is characterized by its unique chemical structure and pharmacological properties. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding this intriguing molecule.

The chemical structure of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is composed of a substituted indanamine core with a methoxy group at the 6-position and an amine group at the 1-position. The presence of the chiral center at the 1-position imparts enantiomeric specificity to the molecule, which is crucial for its biological activity. The hydrochloride salt form ensures improved solubility and stability, making it suitable for various pharmaceutical applications.

One of the key areas of research involving (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is its potential as a selective serotonin reuptake inhibitor (SSRI). SSRIs are widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions. Recent studies have shown that MIDAH exhibits potent SSRI activity, with a high affinity for serotonin transporters (SERTs) and minimal interaction with other neurotransmitter systems. This selectivity may translate into fewer side effects compared to traditional SSRIs.

In addition to its SSRI properties, (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has been investigated for its neuroprotective effects. Preclinical studies have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind these effects is thought to involve the modulation of intracellular signaling pathways and the upregulation of antioxidant enzymes.

The synthesis of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has been optimized to achieve high yields and enantiomeric purity. One common synthetic route involves the asymmetric reduction of a ketone precursor followed by selective functionalization steps. Recent advancements in catalytic asymmetric synthesis have further refined this process, making it more efficient and environmentally friendly. These improvements have facilitated large-scale production for preclinical and clinical studies.

Clinical trials evaluating the safety and efficacy of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride are currently underway. Early results from Phase I trials have shown that the compound is well-tolerated with a favorable safety profile. Phase II trials are expected to provide more detailed insights into its therapeutic potential in treating psychiatric disorders and neurodegenerative conditions.

Beyond its direct therapeutic applications, (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has also been explored as a tool compound in drug discovery research. Its unique pharmacological profile makes it an excellent candidate for probing serotonin receptor subtypes and understanding their roles in various physiological processes. This knowledge can inform the development of more targeted and effective treatments for a range of diseases.

In conclusion, (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 180915-62-2) represents a promising compound in medicinal chemistry with significant potential for therapeutic applications. Its selective SSRI activity, neuroprotective effects, and favorable pharmacokinetic properties make it an attractive candidate for further clinical development. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, solidifying its position as a valuable asset in the field of pharmaceutical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:180915-62-2)(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
A881053
Purity:99%
Quantity:5g
Price ($):602.0
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